2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an allyloxy group, an ethylthio group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The allyloxy and ethylthio groups are introduced through substitution reactions, while the trifluoromethyl group is often added via a trifluoromethylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The allyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nicotinonitrile derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(Allyloxy)phenyl]-2-(allylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- 6-[4-(Allyloxy)phenyl]-2-(ethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
Uniqueness
Compared to similar compounds, 2-(ethylsulfanyl)-6-[4-(prop-2-en-1-yloxy)phenyl]-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H15F3N2OS |
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Molecular Weight |
364.4g/mol |
IUPAC Name |
2-ethylsulfanyl-6-(4-prop-2-enoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N2OS/c1-3-9-24-13-7-5-12(6-8-13)16-10-15(18(19,20)21)14(11-22)17(23-16)25-4-2/h3,5-8,10H,1,4,9H2,2H3 |
InChI Key |
PJDDYUKXZVNMHF-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OCC=C)C(F)(F)F)C#N |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OCC=C)C(F)(F)F)C#N |
Origin of Product |
United States |
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